
Stearic acid diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid diethanolamine salt is a compound formed by the reaction of stearic acid with diethanolamine. It is widely used in various industries due to its surfactant properties, which make it an excellent emulsifying, lubricating, and thickening agent. This compound is commonly found in personal care products, cosmetics, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. One common method is the direct heating of stearic acid and diethanolamine, which results in the formation of the salt. The reaction is usually carried out under vacuum conditions to remove trace water and enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through two main methods:
Direct Heating Method: Stearic acid and diethanolamine are heated together, leading to the formation of the salt. This method is straightforward but may result in lower purity due to the formation of by-products.
Aminolysis Reaction: This method involves the reaction of methyl stearate with diethanolamine under reduced pressure.
Analyse Des Réactions Chimiques
Types of Reactions: Stearic acid diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of biological samples and as a component in cell culture media.
Medicine: It is found in pharmaceutical formulations, particularly in topical creams and ointments.
Industry: The compound is used in the production of personal care products, such as shampoos, conditioners, and lotions.
Mécanisme D'action
The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to evenly distribute ingredients and enhance product performance. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which contribute to its emulsifying and lubricating effects .
Comparaison Avec Des Composés Similaires
Stearic Acid Monoethanolamine Salt: Similar in structure but with only one ethanolamine group.
Stearic Acid Triethanolamine Salt: Contains three ethanolamine groups, offering different emulsifying properties.
Lauric Acid Diethanolamine Salt: Similar surfactant properties but derived from lauric acid instead of stearic acid.
Uniqueness: Stearic acid diethanolamine salt is unique due to its balanced emulsifying and lubricating properties, making it suitable for a wide range of applications. Its ability to form stable emulsions and its compatibility with various ingredients set it apart from other similar compounds .
Propriétés
Numéro CAS |
90459-60-2 |
|---|---|
Formule moléculaire |
C18H36O2.C4H11NO2 C22H47NO4 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
Clé InChI |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Numéros CAS associés |
38455-64-0 68444-28-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
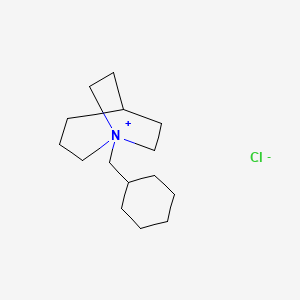
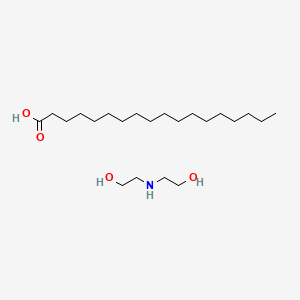
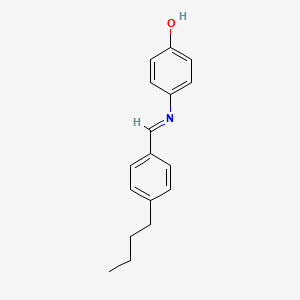
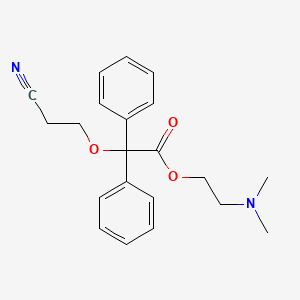
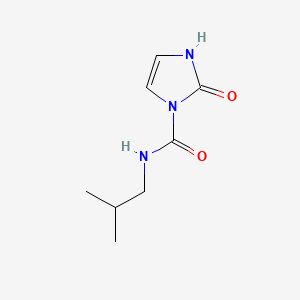
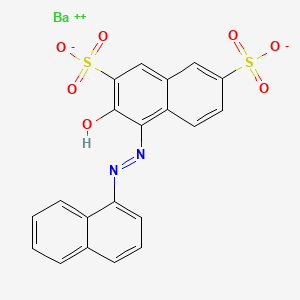
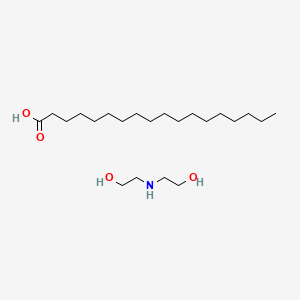
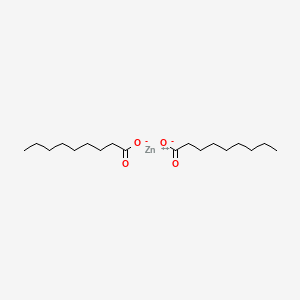

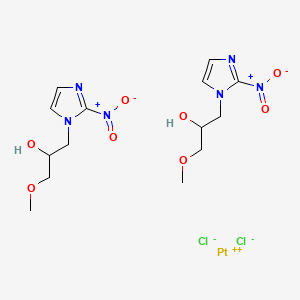

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)
